3,4-dihydro-2H-pyran-5-carbaldehyde
Description
Significance of Dihydropyrans as Versatile Heterocyclic Scaffolds in Synthetic Chemistry
Dihydropyrans are six-membered heterocyclic rings containing one oxygen atom and a double bond, and their derivatives are integral to various areas of synthetic chemistry. nih.govontosight.ai These scaffolds are found in numerous natural products and pharmacologically active compounds, making them attractive targets for synthesis. nih.gov The versatility of dihydropyrans stems from their ability to serve as precursors to a wide range of other cyclic and acyclic structures through various chemical transformations. nih.govorganic-chemistry.org Their utility is further enhanced by the development of catalytic methods, including the use of N-heterocyclic carbenes (NHCs), for their efficient synthesis. nih.govresearchgate.net
Role as Masked Equivalents of Highly Electrophilic β-Ketoaldehydes
One of the most significant applications of dihydropyran derivatives is their function as "masked equivalents" of highly reactive species. Specifically, certain dihydropyrans can be considered as protected forms of β-ketoaldehydes. These dicarbonyl compounds are highly electrophilic and prone to self-condensation or other side reactions, making their direct use in synthesis challenging. By employing a dihydropyran scaffold, the inherent reactivity of the β-ketoaldehyde is temporarily masked, allowing for selective transformations at other positions of the molecule. Subsequent unmasking, often under mild acidic conditions, regenerates the dicarbonyl functionality at a later, more strategic point in the synthetic sequence.
Stability and Reactivity Profile in Organic Transformations
The stability of the dihydropyran ring is a key factor in its utility. Generally, tetrahydropyranyl ethers, formed from the reaction of dihydropyran with alcohols, are stable to a wide range of reagents, including strong bases like organolithium and Grignard reagents, as well as various oxidizing and reducing agents. sigmaaldrich.com However, they are readily cleaved by dilute acids, providing a convenient method for deprotection. sigmaaldrich.com The reactivity of the dihydropyran ring itself is dominated by the enol ether moiety, which is susceptible to electrophilic attack. This reactivity allows for a variety of transformations, including additions and cycloadditions, further expanding the synthetic utility of this scaffold. sigmaaldrich.com Dihydropyranones, a related class of compounds, exhibit high stability in chromatographic systems and are resistant to decomposition by moisture, which is advantageous for purification and handling. mdpi.com
Structural Features and Electrophilic Centers of 3,4-Dihydro-2H-pyran-5-carbaldehyde
The specific structure of this compound dictates its chemical behavior. The molecule contains a dihydropyran ring with an aldehyde group attached to the double bond at position 5. nih.gov This arrangement gives rise to distinct electrophilic centers and a unique reactivity profile.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C6H8O2 |
| Molecular Weight | 112.13 g/mol |
| CAS Number | 25090-33-9 |
Table 1: Chemical Properties of this compound. Data sourced from PubChem. nih.gov
Impact of Oxyvinyl Moiety on Reactivity
The presence of the oxyvinyl (enol ether) moiety within the dihydropyran ring significantly influences the compound's reactivity. The oxygen atom donates electron density to the double bond, making the carbon atom beta to the oxygen (C6) nucleophilic and the carbon atom alpha to the oxygen (C5, where the aldehyde is attached) electrophilic. This polarization activates the double bond towards electrophilic attack and also influences the reactivity of the adjacent aldehyde group. The enol ether functionality is key to many of the transformations that dihydropyrans undergo, including their use in cycloaddition reactions. organic-chemistry.org
Challenges in Selectivity Due to Non-Equivalent Electrophilic Sites
A significant challenge in the synthetic application of this compound arises from the presence of two non-equivalent electrophilic sites: the aldehyde carbon and the carbon atom of the double bond (C4). Nucleophiles can potentially attack either the carbonyl group of the aldehyde (a 1,2-addition) or the β-carbon of the enone system in a conjugate (1,4-addition) manner. Achieving selectivity between these two sites can be difficult and often depends on the nature of the nucleophile, the reaction conditions, and the presence of catalysts. This competition between different reaction pathways necessitates careful optimization of reaction conditions to achieve the desired outcome and avoid the formation of unwanted byproducts. The ability to control this selectivity is a key area of research in the application of this versatile building block. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZVSCJTMPYTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371165 | |
| Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25090-33-9 | |
| Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-pyran-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Derivatives and Analogues of 3,4 Dihydro 2h Pyran 5 Carbaldehyde
Structurally Modified Carbaldehyde Derivatives
The aldehyde functional group in 3,4-dihydro-2H-pyran-5-carbaldehyde is a key site for various chemical modifications, allowing for the introduction of new substituents and the extension of the carbon framework. These reactions primarily involve nucleophilic additions to the carbonyl group and condensation reactions.
A significant class of reactions involves the 1,2-addition of organometallic reagents to the carbaldehyde. For instance, the reaction with Grignard reagents and organolithium compounds proceeds as a 1,2-addition to the carbonyl group, yielding secondary alcohols. chim.it The oxidation of these resulting alcohols can then provide substrates for further reactions, such as the Nazarov cyclization. chim.it
Condensation reactions with various nucleophiles also lead to a diverse range of structurally modified derivatives. Acid-catalyzed condensation with N-substituted pyrazole-5-amines results in the formation of pyrazolo[3,4-b]pyridines in good yields. chim.it Similarly, reaction with 6-aminouracil, a heterocyclic enamine, produces pyrido[2,3-d]pyrimidine-2,4-diones. chim.it The aldehyde can also undergo condensation with glycine (B1666218) esters to form enaminals, which can be further cyclized to create substituted pyrroles in a one-pot synthesis. chim.it
Furthermore, the reactivity of the aldehyde allows for the synthesis of derivatives with substituents on the pyran ring itself, such as 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carboxaldehyde. nist.gov
Functional Group Transformations
The carbaldehyde moiety of this compound can be readily transformed into other important functional groups, such as carboxylic acids and their corresponding esters. These transformations open up new avenues for creating a broader range of derivatives with different chemical properties and potential applications.
Carboxylic Acid Derivatives (e.g., 3,4-dihydro-2H-pyran-5-carboxylic acid)
The oxidation of this compound leads to the formation of 3,4-dihydro-2H-pyran-5-carboxylic acid. This carboxylic acid derivative is a valuable intermediate in its own right, participating in a variety of chemical reactions. For instance, it can be hydrogenated using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas in an ethanol (B145695) solvent to produce the fully saturated tetrahydro-2H-pyran-3-carboxylic acid. This saturated analogue serves as a scaffold for the synthesis of various pharmaceutical compounds. The carboxylic acid can also undergo oxidation to form lactones or other carboxylic acids, and it can participate in nucleophilic substitution reactions where the carboxylic acid group is replaced by other functionalities.
The synthesis of 3,4-dihydro-2H-pyran-5-carboxylic acid has been documented through various routes, including those involving the cyclization of hydroxy acids or enol ethers.
Ester Derivatives (e.g., Methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate)
Ester derivatives of 3,4-dihydro-2H-pyran-5-carboxylic acid, such as methyl 3,4-dihydro-2H-pyran-5-carboxylate, are important intermediates in organic synthesis. These esters can be prepared through the esterification of the corresponding carboxylic acid.
A patented industrial process for the preparation of methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate involves the alkylation of 1-bromo-3-chloropropane (B140262) with methylacetoacetate to form a haloketone intermediate. nih.gov This intermediate then undergoes O-alkylation with sodium methoxide (B1231860) to yield the crude ester, which is subsequently purified by fractional distillation. nih.gov This method highlights a scalable route to this important ester derivative. nih.gov
Annulated and Fused Systems
The dihydropyran ring of this compound and its derivatives can serve as a diene or dienophile in cycloaddition reactions, or as a scaffold for the construction of annulated and fused ring systems. These more complex structures are of interest for their potential biological activities and their presence in natural products.
Bicyclic Dihydropyrans
Bicyclic dihydropyrans can be synthesized through various cycloaddition reactions. The Diels-Alder reaction is a powerful tool for this purpose, where a diene reacts with a dienophile to form a six-membered ring. In the context of dihydropyran synthesis, α,β-unsaturated carbonyl compounds can act as heterodienes, reacting with electron-rich olefins to form dihydropyran rings. organic-chemistry.org For example, N-heterocyclic carbene (NHC) organocatalysis has been employed in the synthesis of bicyclic dihydropyranones from α-chloro aldehydes and cyclic enones. nih.gov This method has been shown to be efficient, allowing for gram-scale synthesis with low catalyst loading. nih.gov
Another approach involves the intramolecular cycloaddition of enone and carboxylic acid groups within a single molecule to generate bicyclic dihydropyranones. nih.gov The synthesis of bicyclic dihydropyranothiazoles has also been achieved through the reaction of α,β-substituted aldehydes with 5-alkylthiazolones, catalyzed by an imidazolium (B1220033) salt. nih.gov
Benzo-Condensed Dihydropyran Systems
The fusion of a benzene (B151609) ring to the dihydropyran nucleus gives rise to benzo-condensed dihydropyran systems, also known as chromenes. These structures are prevalent in a variety of natural products and pharmacologically active compounds.
One method for the synthesis of these systems involves the reaction of o-quinones with phosphorus ylides, which can lead to the formation of benzo[b]furan derivatives that can be further transformed. researchgate.net Another strategy is the Diels-Alder reaction of in situ generated quinone methides with silyl (B83357) enol ethers, which produces 3,4-dihydro-2H,5H-pyrano[3,2-c] nih.govbenzopyran derivatives in high yields. sioc-journal.cn The formation of the pyran moiety in fused pyranocoumarins can also be achieved through the Claisen rearrangement of propargyloxycoumarins followed by cyclization, or by the reaction of hydroxycoumarins with α,β-unsaturated aldehydes or ketones. researchgate.net
Furthermore, a method for preparing 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds involves the reaction of a phenol (B47542) with a γ-butyrolactone compound in the presence of a base to form an intermediate, which then undergoes acid-catalyzed ring closure. scbt.com This two-step reaction provides an efficient route to these benzo-fused dihydropyran derivatives. scbt.com
Theoretical and Mechanistic Investigations of 3,4 Dihydro 2h Pyran 5 Carbaldehyde Reactivity
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of organic molecules. For derivatives of 3,4-dihydro-2H-pyran-5-carbaldehyde, DFT calculations are instrumental in elucidating complex reaction mechanisms and predicting reaction outcomes.
Cannizzaro Reaction: The Cannizzaro reaction, a characteristic disproportionation of non-enolizable aldehydes, has been studied for related dihydropyran systems using quantum-chemical modeling. researchgate.net For instance, the mechanism for the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde was investigated, providing a model for the reactivity of similar structures. researchgate.net The study proposes a mechanism involving the initial formation of an anion from the hydrated aldehyde. researchgate.net This is followed by a rate-determining hydride transfer step. researchgate.net Two primary pathways for this hydride transfer were modeled:
One-Center Interaction: The hydride transfer occurs through a transition state involving a C–H···C interaction. researchgate.net
Two-Center Interaction: An alternative transition state involves a more complex two-center interaction. researchgate.net
DFT calculations help determine the geometry of these transition states and calculate their respective activation energies to identify the most probable reaction pathway. researchgate.net While some research suggests the Cannizzaro reaction can proceed through either an ionic or a radical mechanism depending on the conditions, theoretical studies help to explain the molecular structure's role in favoring one mechanism over the other. semanticscholar.org
C-H Activation: While specific DFT studies on the C-H activation of this compound are not extensively detailed in the surveyed literature, DFT is a primary method for exploring such mechanisms in general. researchgate.net These studies typically model the catalytic cycle, including oxidative addition, coordination of the substrate to a metal center (e.g., Palladium), the C-H activation step itself, and reductive elimination. researchgate.net Such theoretical investigations are crucial for developing new synthetic methodologies that rely on the selective functionalization of C-H bonds. nih.gov
This compound possesses two primary electrophilic centers: the carbonyl carbon (C=O) and the β-carbon of the α,β-unsaturated system. This duality raises the question of regioselectivity in nucleophilic additions, which can occur either as a 1,2-addition to the carbonyl group or a 1,4-conjugate addition. chim.it
DFT calculations are employed to predict the regioselectivity by comparing the activation energy barriers for the different possible pathways. The outcome is often influenced by several factors:
Nature of the Nucleophile: "Hard" nucleophiles, such as organolithium or Grignard reagents, typically favor 1,2-addition. chim.it DFT can rationalize this by showing a lower activation barrier for the attack on the more polarized carbonyl carbon.
Steric Factors: Steric hindrance around the electrophilic centers can disfavor one pathway over another. chim.it
Solvent Effects: The solvent can differentially stabilize the transition states, thereby influencing the regiochemical outcome. chim.it
For example, the reaction of this compound with certain organometallic compounds proceeds exclusively as a 1,2-addition to form secondary alcohols. chim.it This selectivity can be explained through computational modeling of the transition states, which would show a significantly higher energy barrier for the 1,4-addition pathway in these specific cases.
Kinetic and Thermodynamic Analyses
Kinetic and thermodynamic data, whether obtained experimentally or through computation, are essential for a complete understanding of a reaction. Theoretical calculations can provide detailed energy profiles, including the stability of intermediates and the heights of activation barriers, which govern the reaction rate.
Computational studies on the reactions of dihydropyran derivatives provide valuable data on their kinetic and thermodynamic parameters. For the Cannizzaro reaction of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde in ethanol (B145695), theoretical calculations of thermodynamic parameters have shown good agreement with experimental data. researchgate.net Similarly, for the reaction involving 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, a free energy of activation (ΔG‡) of 22.8 kcal/mol at 303 K was reported, validating the rate-determining nature of the two-center hydride transfer step. researchgate.net
Computational studies on the thermal decomposition of related dihydropyrans also demonstrate the utility of these methods. DFT calculations have been used to determine the activation free energy for the retro-Diels-Alder reaction of these heterocycles. mdpi.com These studies show that substituents on the pyran ring can significantly decrease the activation energy of the reaction. mdpi.com
| Parameter | Experimental Value | Calculated Value |
|---|---|---|
| ΔH‡ (kJ/mol) | 92.9 | 94.0 |
| ΔS‡ (J/mol·K) | -10.0 | -6.0 |
2H-pyran systems can exist in equilibrium with their valence isomers, which are open-chain 1-oxatrienes (dienones). nih.gov This equilibrium is a reversible pericyclic oxa-6π-electrocyclization process. nih.gov The position of this equilibrium is sensitive to the substitution pattern on the molecule. nih.gov Theoretical studies can model this tautomerism by calculating the relative thermodynamic stabilities of the cyclic (2H-pyran) and acyclic (dienone) forms. Steric destabilization of the planar dienone conformation, for instance by introducing bulky substituents, tends to shift the equilibrium in favor of the 2H-pyran isomer. nih.gov For simpler dienones that can adopt a stable planar conformation, the open form is often favored. nih.gov
The choice of solvent can have a profound impact on both the rate and selectivity of a reaction. Theoretical models account for solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). This method is computationally efficient for estimating the bulk electrostatic effects of the solvent.
Explicit Solvation Models: One or more solvent molecules are explicitly included in the calculation. This approach, often used in mixed Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can model specific interactions like hydrogen bonding between the solvent and the reacting species. researchgate.net
The influence of solvents on the regioselectivity of reactions involving dihydropyran derivatives has been noted. chim.it For example, the reaction of acyldihydropyrans with methylhydrazine yields predominantly one regioisomer in aprotic dipolar solvents, while the other isomer is isolated exclusively in protic solvents. chim.it This can be rationalized by the differential stabilization of the respective transition states by the different solvent environments, a phenomenon that can be effectively modeled using DFT calculations incorporating solvent effects. chim.it
Computational Modeling of Reaction Intermediates and Transition States
Computational modeling has emerged as a powerful tool for elucidating the complex reaction mechanisms of this compound and related compounds. Through the application of quantum-chemical methods, researchers can investigate the geometries and energies of transient species such as reaction intermediates and transition states, which are often difficult to characterize experimentally. These theoretical investigations provide valuable insights into reaction pathways, selectivity, and kinetics.
One area where computational modeling has been applied is in understanding the thermal decomposition of dihydropyran derivatives. Studies employing density functional theory (DFT) have been used to examine the concerted mechanisms of these reactions, involving six-membered cyclic transition states. For instance, the thermal decomposition of molecules like 3,6-dihydro-2H-pyran has been computationally studied to determine kinetic and thermodynamic parameters, which are then compared with experimental data. These studies have revealed that substituent groups on the dihydropyran ring can influence the activation free energy of the decomposition reaction. mdpi.com
In the context of reactions involving the carbaldehyde group, quantum-chemical modeling has been used to study the mechanism of disproportionation reactions, such as the Cannizzaro reaction, for substituted dihydropyran-2-carbaldehydes. researchgate.net These studies have modeled the reaction pathways, including the formation of transition states for hydride transfer. By calculating the heats of formation of reagents and transition states, researchers can predict the most likely reaction mechanism. researchgate.net For this compound, similar computational approaches can be envisioned to model its various reactions, such as its condensation with nucleophiles. For example, in the acid-catalyzed condensation with N-substituted pyrazole-5-amines, computational modeling could elucidate the structure of the intermediate Knoevenagel adduct and the transition state leading to the final pyrazolo[3,4-b]pyridine products. chim.it
Plausible reaction pathways for the formation of 3,4-dihydro-2H-pyran-4-carboxamides from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes suggest the formation of an intermediate 2,7-dioxabicyclo[3.2.1]octane derivative. beilstein-journals.org The diastereoselectivity of this transformation is believed to be determined at this stage. beilstein-journals.org Computational modeling could be employed to investigate the potential energy surface of this reaction, comparing the energies of the transition states leading to different diastereomers and thus explaining the observed selectivity.
Table 1: Representative Computationally Studied Reactions of Dihydropyran Derivatives
| Dihydropyran Derivative | Reaction Type | Computational Method | Key Findings |
| 3,6-dihydro-2H-pyran | Thermal Decomposition | PBE0/6-311+G(d,p) | The reaction proceeds through a concerted mechanism with a six-membered cyclic transition state. Methyl substituents were found to decrease the activation free energy. mdpi.com |
| 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde | Cannizzaro Reaction | RM1 (semiempirical) | Two possible hydride transfer reaction paths were identified, proceeding through either a one-center or a two-center interaction transition state. researchgate.net |
| 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes | Formation of 3,4-dihydro-2H-pyran-4-carboxamides | Mechanistic Proposal | A plausible intermediate, a 2,7-dioxabicyclo[3.2.1]octane derivative, is suggested to be crucial for the observed diastereoselectivity. beilstein-journals.org |
Spectroscopic and Diffraction Studies for Structural Elucidation of Products
The structural elucidation of the diverse range of products derived from the reactions of this compound relies heavily on a combination of spectroscopic and diffraction techniques. These methods provide detailed information about the connectivity of atoms, the three-dimensional arrangement of the molecule, and the nature of the functional groups present.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the products of reactions involving this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For example, in the products of the acid-catalyzed condensation of this compound with N-substituted pyrazole-5-amines, the chemical shifts and coupling constants of the protons on the pyran and newly formed pyridine rings would be indicative of the final pyrazolo[3,4-b]pyridine structure. chim.it
Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in the reaction products. The strong carbonyl (C=O) stretching frequency of the starting aldehyde (typically around 1670-1700 cm⁻¹) would be absent or shifted in the products. For instance, in the formation of secondary alcohols from the 1,2-addition of organometallic reagents, a broad O-H stretching band would appear in the IR spectrum (around 3200-3600 cm⁻¹), while the C=O stretch would be gone. chim.it In the case of the formation of 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides, the IR spectrum would show characteristic peaks for the nitrile (C≡N) and amide (C=O and N-H) functional groups.
Mass spectrometry (MS) is employed to determine the molecular weight of the products and can provide information about their structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of a newly synthesized compound.
Table 2: Key Spectroscopic Data for a Representative Dihydropyran Derivative Product
| Compound | Spectroscopic Technique | Characteristic Signals | Reference |
| 3,3,4-Tricyano-5-(4-methoxyphenyl)-6-methyl-2-phenyl-3,4-dihydro-2H-pyran-4-carboxamide | IR (Nujol, cm⁻¹) | 1719 (C=O), 2248 (C≡N), 3204, 3348 (N-H) | beilstein-journals.org |
| ¹H NMR (500.13 MHz, DMSO-d₆), δ (ppm) | 1.79 (3H, s, CH₃), 3.79 (3H, s, OCH₃), 4.98 (1H, d, J=3.0 Hz, H-4), 5.34 (1H, d, J=3.0 Hz, H-2), 6.99-7.01 (2H, m, Ar-H), 7.37-7.40 (2H, m, Ar-H), 7.47-7.52 (5H, m, C₆H₅), 8.44 (1H, s, C(O)NH₂), 8.64 (1H, s, C(O)NH₂) | beilstein-journals.org |
Diffraction Studies:
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline products. This technique provides precise information about bond lengths, bond angles, and the stereochemistry of the molecule. For example, the structure of a complex product like 3,3,4-tricyano-5-(4-methoxyphenyl)-6-methyl-2-phenyl-3,4-dihydro-2H-pyran-4-carboxamide has been unequivocally confirmed by X-ray diffraction. beilstein-journals.org The data from such studies can reveal the relative configuration of stereocenters and the conformation of the dihydropyran ring.
The molecular structure of the aforementioned carboxamide, as determined by X-ray diffraction, shows the spatial arrangement of the various substituents on the dihydropyran ring. The non-hydrogen atoms are typically refined using an anisotropic full-matrix least-squares procedure to obtain a precise structural model. beilstein-journals.org Molecular geometry calculations can then be performed based on the refined crystal structure.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The demand for environmentally benign and efficient chemical processes has spurred the development of novel synthetic routes to dihydropyran derivatives. A significant focus lies in the utilization of readily available starting materials and minimizing waste.
One promising approach involves the base-induced isomerization of propargyl alcohols followed by the cyclization of α,β-unsaturated hydrazones, offering a simple and efficient pathway to dihydropyrazole derivatives which share structural similarities with dihydropyrans. nih.govresearchgate.net Additionally, organocatalytic methods are gaining prominence. For instance, the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds, facilitated by catalysts like DABCO in the presence of LiCl, provides good yields of trisubstituted dihydropyranones. mdpi.com The use of N-heterocyclic carbenes (NHCs) as organocatalysts has also proven effective in the synthesis of dihydropyranones from α,β-unsaturated aldehydes and other substrates. mdpi.com
Furthermore, multicomponent reactions (MCRs) are being explored for the one-pot synthesis of complex dihydropyran-fused heterocycles. acs.orgsemanticscholar.org These reactions, often employing organocatalysts or metal catalysts, allow for the construction of intricate molecular architectures with high atom economy and stereoselectivity. acs.orgsemanticscholar.org The development of domino reactions, such as the titanocene-catalyzed reductive domino reaction to form 6-fluoro-3,4-dihydro-2H-pyrans, further exemplifies the trend towards more efficient and step-economical syntheses. organic-chemistry.org
Table 1: Examples of Novel Synthetic Methodologies
| Methodology | Starting Materials | Catalyst/Reagents | Product Type | Key Features |
| Isomerization/Cyclization | Propargyl alcohols, Hydrazines | Base | Dihydropyrazole derivatives | Simple, efficient |
| Organocatalytic Annulation | α,β-Unsaturated aldehydes, 1,3-Dicarbonyl compounds | DABCO, LiCl | Trisubstituted dihydropyranones | Good yields |
| NHC-Catalyzed Annulation | α,β-Unsaturated aldehydes, Various nucleophiles | N-Heterocyclic Carbenes (NHCs) | Dihydropyranones | High efficiency, enantioselectivity |
| Multicomponent Reactions | Aldehydes, Urea/Thiourea, 3,4-Dihydro-2H-pyran | Organocatalysts, Metal catalysts | Dihydropyran-fused pyrimidines | One-pot, high stereoselectivity |
| Reductive Domino Reaction | Trifluoromethyl-substituted alkenes, Epoxides | Titanocene catalyst | 6-Fluoro-3,4-dihydro-2H-pyrans | Step-economical |
Exploration of New Catalytic Systems and Conditions
The discovery and optimization of catalytic systems are central to advancing the synthesis of dihydropyran derivatives. Research is actively pursuing catalysts that offer higher efficiency, selectivity, and broader substrate scope under milder reaction conditions.
Organocatalysis has emerged as a powerful tool. au.dk Chiral secondary amines, such as pyrrolidine-3-carboxylic acid (β-proline), have been shown to be effective in the one-pot synthesis of dihydropyran derivatives from pyruvates and aldehydes, yielding products with high diastereoselectivity. oist.jp Similarly, chiral diphenylethylenediamine has been successfully employed as an organocatalyst for the enantioselective Michael reaction to produce dihydropyran derivatives. acs.org N-heterocyclic carbenes (NHCs) are another class of organocatalysts that have demonstrated remarkable versatility in promoting various annulation reactions to form dihydropyranones. mdpi.comorganic-chemistry.org
In addition to organocatalysts, transition metal catalysts continue to play a crucial role. thieme-connect.com Lewis acid catalysts like Eu(fod)₃ have been used to catalyze the cyclocondensation of dienes with aldehydes to produce dihydropyrans with high endo selectivity. wikipedia.org Palladium and ruthenium-based catalysts are also being investigated for novel routes to functionalized dihydropyrans. thieme-connect.com The development of hybrid catalytic systems, combining metal catalysts with organocatalysts, is a growing area of interest, aiming to achieve synergistic effects and access new reaction pathways. acs.orgsemanticscholar.org The mechanisms of metal-catalyzed dehydrocoupling reactions are also being studied to provide insight for the design of new catalysts. rsc.org
Chemo- and Regioselective Control in Complex Transformations
Achieving high levels of chemo- and regioselectivity is a significant challenge in the synthesis of complex molecules containing the dihydropyran core. Future research will focus on developing strategies to precisely control the outcome of reactions involving multifunctional substrates.
One key area of investigation is the use of directing groups and carefully designed catalysts to favor specific reaction pathways. For example, in the synthesis of carbazoles through a tandem [3+2] heteroannulation strategy, the choice of palladium catalyst and reaction conditions was crucial for achieving chemo- and regioselective control over the Buchwald-Hartwig amination and subsequent C/N-arylation steps. researchgate.net
The inherent reactivity of substrates can also be exploited to control selectivity. In organocatalytic reactions, the dual electrophilic/nucleophilic nature of pyruvates can be managed by selecting the appropriate catalyst and tuning the reaction conditions to achieve the desired dihydropyran product. oist.jp The development of catalytic systems that can differentiate between multiple reactive sites within a molecule will be essential for the efficient synthesis of highly functionalized and complex dihydropyran derivatives.
Expansion of Biological Applications of Dihydropyran-Based Scaffolds
The dihydropyran motif is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. oist.jpau.dk A major thrust of future research is to expand the therapeutic applications of dihydropyran-based molecules.
Dihydropyran derivatives have shown promise as anticancer agents. nih.govresearchgate.netnih.gov For instance, certain dihydropyrazole derivatives, which are structurally related to dihydropyrans, have exhibited good activity against various human cancer cell lines. nih.govresearchgate.net Dihydropyrano[3,2-c]chromene derivatives have also been synthesized and evaluated for their in vitro anticancer activity against human colon cancer cells. nih.gov
Beyond oncology, dihydropyran-based compounds are being explored for other therapeutic areas. For example, a derivative of adenosine (B11128) incorporating a 3,4-dihydro-2H-pyranyl (DHP) moiety has been identified as a potent agonist for the adenosine A₂A and A₃ receptors, which are involved in anti-inflammatory responses. nih.gov The ability to synthesize diverse libraries of dihydropyran derivatives using efficient catalytic methods will facilitate the screening for new biological activities and the development of novel drug candidates. mdpi.com
Advanced Computational Studies for Predictive Synthesis and Reactivity
Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and substrates.
Density Functional Theory (DFT) calculations are being employed to study the electronic structure and reactivity of dihydropyran derivatives and to rationalize experimental observations. nih.gov For example, computational studies have been used to compare experimental data with theoretical calculations for dihydropyrano[3,2-c]chromene derivatives. nih.gov
Molecular docking studies are also being utilized to predict the binding interactions of dihydropyran-based compounds with biological targets, aiding in the design of more potent and selective inhibitors. nih.gov For instance, docking studies have been performed to investigate the potential of dihydropyranochromenes in treating liver fibrosis. nih.gov
Furthermore, computational methods are being applied to understand and predict the adsorption and reactivity of dihydropyrimidine (B8664642) derivatives, which share structural features with dihydropyrans. colab.wsresearchgate.net The integration of advanced computational studies with experimental work is expected to accelerate the discovery and development of new synthetic methods and biologically active molecules based on the 3,4-dihydro-2H-pyran-5-carbaldehyde scaffold. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4-dihydro-2H-pyran-5-carbaldehyde, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving aldehydes and nucleophiles. A common approach involves reacting aromatic aldehydes with malononitrile and ethyl acetoacetate in the presence of ionic liquid catalysts (e.g., [2-aminobenzoato][PF6]), which enhances reaction efficiency and reduces side products . Optimization strategies include:
- Catalyst Loading : Adjusting ionic liquid concentrations (1–5 mol%) to balance reactivity and cost.
- Solvent Choice : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature Control : Maintaining 80–90°C for optimal cyclization rates .
- Table 1 : Comparative yields under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| [2-aminobenzoato][PF6] | DMF | 90 | 85 |
| None | Ethanol | 90 | 45 |
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and pyran ring carbons. Compare with literature data for structural validation .
- IR Spectroscopy : Identify the C=O stretch (~1700 cm) and aldehyde C-H stretch (~2820 cm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]: 113.13 g/mol) .
- Data Interpretation Tips :
- Cross-reference peaks with databases (e.g., PubChem) to resolve ambiguities.
- Use deuterated solvents (e.g., DMSO-d6) to avoid signal overlap .
Q. What purification methods are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (3:1 ratio) to remove polar byproducts. Yield: 70–80% .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for high-purity isolation.
- Distillation : For large-scale purification, fractional distillation under reduced pressure (boiling point ~120°C at 15 mmHg) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic effects (e.g., ring-flipping) by acquiring spectra at 25°C and −40°C .
- Deuterium Exchange Experiments : Identify exchangeable protons (e.g., -OH groups in byproducts) using DO.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H and C shifts .
Q. What strategies mitigate side reactions (e.g., over-oxidation or polymerization) during catalytic synthesis?
- Methodological Answer :
- Inert Atmosphere : Use nitrogen/argon to prevent aldehyde oxidation.
- Additive Stabilizers : Introduce radical inhibitors (e.g., BHT) at 0.1–1 wt% to suppress polymerization .
- Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the reaction mechanism of this compound formation be elucidated using kinetic studies?
- Methodological Answer :
- Rate Determination : Measure initial rates under varying [aldehyde] and [nucleophile] to establish rate law (e.g., second-order kinetics) .
- Isotopic Labeling : Use O-labeled aldehydes to trace oxygen incorporation in the pyran ring via GC-MS.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states and activation energies .
Q. What safety considerations are critical when designing large-scale reactions involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
